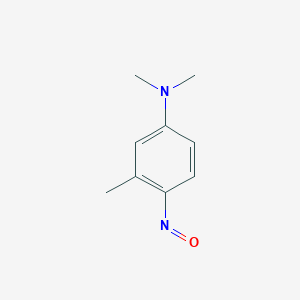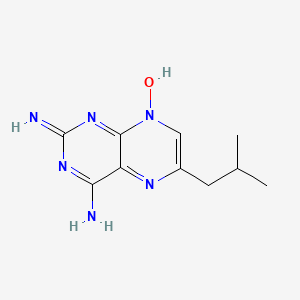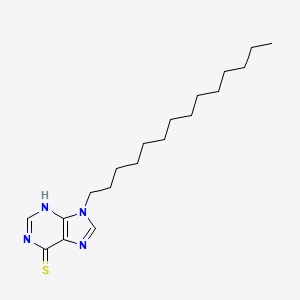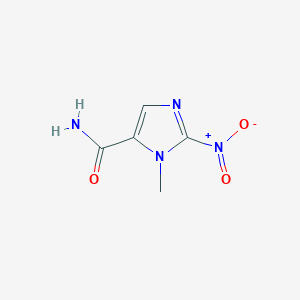
n,n,3-Trimethyl-4-nitrosoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethyl-4-nitrosoaniline: is an organic compound with the molecular formula C9H12N2O It belongs to the class of nitrosoanilines, which are characterized by the presence of a nitroso group (-NO) attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Nitrobenzene: One method involves the reaction of nitrobenzene with ammonia in the presence of a catalyst.
From Aniline: Another method involves the synthesis of N-nitrosoaniline from aniline and sodium nitrite, followed by Fischer-Tropsch rearrangement to produce 4-nitrosoaniline.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions ensures high conversion rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N,3-Trimethyl-4-nitrosoaniline can undergo oxidation reactions, often resulting in the formation of nitro compounds.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions typically involve the use of acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Studied for its photophysical properties, including fluorescence and absorption spectra .
Biology and Medicine:
- Investigated for its potential use in diagnostic assays and as a marker for certain biological processes .
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N,N,3-Trimethyl-4-nitrosoaniline involves its interaction with molecular targets through its nitroso group. This group can participate in various chemical reactions, including oxidation and reduction, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-4-nitrosoaniline: Similar in structure but with two methyl groups instead of three.
N,N-Diethyl-4-nitrosoaniline: Contains ethyl groups instead of methyl groups.
Uniqueness: N,N,3-Trimethyl-4-nitrosoaniline is unique due to the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other nitrosoanilines and can lead to different applications and behaviors in chemical reactions .
Eigenschaften
CAS-Nummer |
29785-93-1 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
N,N,3-trimethyl-4-nitrosoaniline |
InChI |
InChI=1S/C9H12N2O/c1-7-6-8(11(2)3)4-5-9(7)10-12/h4-6H,1-3H3 |
InChI-Schlüssel |
KICWKHOVWUGRGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
![1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane](/img/structure/B14004412.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)
![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)

![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)

